molecular formula C21H20N2O4S B11407517 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407517
M. Wt: 396.5 g/mol
InChI Key: VHQWGGCEESTCGZ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene intermediate, followed by the introduction of the chromene carboxamide moiety. Key steps include:

    Formation of Benzothiophene Intermediate: This involves cyclization reactions under controlled conditions.

    Coupling with Chromene Derivative: The benzothiophene intermediate is then coupled with a chromene derivative through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent decomposition.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.

    Biological Studies: Used in studies to understand its interaction with biological molecules.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
  • 5-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide

Uniqueness

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of benzothiophene and chromene structures, which may confer unique biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H20N2O4S/c1-10-7-11(2)18-13(8-10)14(24)9-15(27-18)20(26)23-21-17(19(22)25)12-5-3-4-6-16(12)28-21/h7-9H,3-6H2,1-2H3,(H2,22,25)(H,23,26)

InChI Key

VHQWGGCEESTCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C

Origin of Product

United States

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